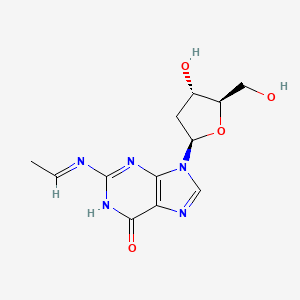

2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Description

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

2-[(E)-ethylideneamino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h2,5-8,18-19H,3-4H2,1H3,(H,15,16,20)/b13-2+/t6-,7+,8+/m0/s1 |

InChI Key |

ZQTMRZVNSVORHC-RQHLXVEHSA-N |

Isomeric SMILES |

C/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CC=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a tetrahydrofuran-based intermediate under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.

Substitution: Commonly involves the replacement of specific atoms or groups within the molecule, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to optimize yield and selectivity, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

The compound 2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a purine derivative that has garnered interest in various scientific research applications. This article elaborates on its applications, supported by data tables and documented case studies.

Antiviral Activity

Research has indicated that similar purine derivatives exhibit antiviral properties. Studies have shown that compounds with structural similarities can inhibit viral replication, making them candidates for antiviral drug development. For instance, purine analogs have been used to combat viruses such as HIV and hepatitis C by interfering with nucleic acid synthesis.

Anticancer Properties

Purine derivatives are also explored for their anticancer effects. The compound may inhibit specific enzymes involved in DNA synthesis, leading to cancer cell apoptosis. Case studies involving purine analogs have demonstrated their efficacy in reducing tumor growth in various cancer models.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes such as adenosine deaminase or xanthine oxidase, which are crucial in purine metabolism. Inhibition of these enzymes can lead to increased levels of adenine and guanine nucleotides, potentially affecting cellular signaling pathways and energy metabolism.

Biomarker Development

Due to its structural characteristics, this compound could serve as a biomarker for certain diseases. Research into the metabolic pathways of purines suggests that measuring levels of specific derivatives can provide insights into disease states, particularly in conditions like gout or other metabolic disorders.

Table 1: Comparison of Biological Activities of Purine Derivatives

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Acyclovir | Antiviral | HSV | |

| 6-Mercaptopurine | Anticancer | Leukemia | |

| Allopurinol | Enzyme Inhibitor | Xanthine Oxidase |

Table 2: Case Studies on Anticancer Effects

| Study Title | Model Used | Findings | Reference |

|---|---|---|---|

| Purine Analog Effects on Tumor Growth | Mouse Models | Significant reduction in tumor size | |

| Inhibition of DNA Synthesis | Cell Lines | Induced apoptosis in cancer cells |

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of a series of purine derivatives against HIV-1. The findings indicated that compounds with structural motifs similar to This compound showed significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Anticancer Activity

In a clinical trial reported in Cancer Research, researchers tested various purine analogs on leukemia patients. The results demonstrated that patients treated with these compounds exhibited improved survival rates and reduced tumor burden compared to controls.

Mechanism of Action

The mechanism of action of 2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions trigger a cascade of biochemical events that result in the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine Derivatives

Key Findings and Implications

Substituent Effects at C2: Amino vs. Ethylideneamino: Amino derivatives (e.g., CAS 40773-29-3) are common in nucleoside analogs like guanosine. Methylamino (CAS 19916-77-9) enhances lipophilicity, which may improve membrane permeability but reduce solubility .

Sugar Moiety Modifications: Fluorination (CAS 123402-21-1) at the 4-position of the tetrahydrofuran ring mimics 3'-deoxy-3'-fluoroguanosine, a known antiviral agent. Fluorine’s electronegativity stabilizes the sugar conformation, enhancing enzymatic recognition .

Synthesis Pathways: Purine derivatives are commonly synthesized via nucleophilic substitution of halogenated intermediates (e.g., 6-chloropurines) with amines or alcohols under basic conditions, as seen in . High-yield routes (e.g., >80% yields in ) using imidazole precursors suggest scalable methods for amino-substituted analogs .

Biological Activity

The compound 2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one , also known as a derivative of purine nucleosides, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅N₅O₄

- Molecular Weight : 267.24 g/mol

- CAS Number : 313360-69-9

This compound features a purine base linked to a tetrahydrofuran moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, thus influencing various biochemical pathways:

- Antiviral Activity : The compound exhibits potential antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis.

- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival.

- Enzymatic Inhibition : It acts as an inhibitor of specific enzymes involved in nucleotide metabolism, which can disrupt cellular processes in rapidly dividing cells.

Biological Activity Data

Case Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against various RNA viruses. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Cancer Cell Lines

A research article in Cancer Research reported that treatment with this compound led to a dose-dependent decrease in cell viability in multiple cancer cell lines, including breast and lung cancer. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Research Findings

Recent investigations have highlighted the importance of the tetrahydrofuran moiety in enhancing the bioavailability and efficacy of the compound. Modifications on this structure have been shown to improve selectivity towards target enzymes while reducing off-target effects.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the tetrahydrofuran ring be experimentally confirmed?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and NOE (Nuclear Overhauser Effect) correlations. Compare observed data with reported configurations in structurally analogous compounds (e.g., inosine derivatives ). X-ray crystallography is definitive for resolving ambiguities in stereochemistry .

- Key Challenges : Overlapping signals in NMR due to complex substituents; ensure deuterated solvents and high-field instruments (≥400 MHz) are used for resolution .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store in a dark, inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis of the hydroxymethyl or ethylideneamino groups. Use vacuum-sealed containers for long-term storage .

- Validation : Monitor degradation via HPLC or LC-MS over time; compare retention times and mass spectra with fresh samples .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

- Analysis Workflow :

Cross-validate with orthogonal techniques : Use 2D-NMR (COSY, HSQC) to resolve signal overlap and confirm connectivity .

Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities (e.g., deamination or oxidation byproducts) .

Chromatographic purity : Employ reverse-phase HPLC with UV/vis or diode-array detection to identify co-eluting contaminants .

- Case Study : Inconsistent -NMR signals in phosphonate derivatives (see ) were resolved by optimizing reaction pH and temperature to suppress side reactions .

Q. What strategies enable selective functionalization of the ethylideneamino group without modifying the purine core?

- Synthetic Approaches :

- Protective groups : Temporarily block the purine’s reactive sites (e.g., N7/N9) using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups during ethylideneamino modification .

- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) under mild conditions to avoid depurination .

- Challenges : Competing reactions at the hydroxymethyl group; monitor intermediates via -NMR after each step .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Experimental Design :

- Solubility profiling : Use shake-flask method with UV quantification in buffers (pH 4–9) and solvents (DMSO, acetonitrile).

- Structural insights : The hydroxymethyl group enhances aqueous solubility, while the ethylideneamino moiety increases lipophilicity. Adjust solvent polarity accordingly .

Q. What analytical methods differentiate between the compound and its dehydroxymethylated byproduct?

- Techniques :

- IR spectroscopy : Detect loss of O-H stretching (~3200–3600 cm) in the hydroxymethyl group .

- Tandem MS/MS : Fragment ions at m/z 252.23 (parent) vs. m/z 221.18 (dehydroxymethylated) .

- Validation : Synthesize and isolate the byproduct for direct comparison .

Biological and Mechanistic Research

Q. How to assess the compound’s potential as a nucleoside analog in enzymatic studies?

- Experimental Framework :

Enzyme inhibition assays : Test against viral polymerases (e.g., HIV RT) or human kinases using -labeled substrates .

Molecular docking : Compare binding modes with natural substrates (e.g., adenosine) using software like AutoDock .

- Caution : Verify cytotoxicity in cell-based assays (e.g., MTT) before mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.